(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

Catalog No.
S3356519
CAS No.
3017-32-1
M.F
C12H24N2O4
M. Wt
260.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)h...

CAS Number

3017-32-1

Product Name

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate

IUPAC Name

methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4/h9H,5-8,13H2,1-4H3,(H,14,16)/t9-/m0/s1

InChI Key

JZJOGMHGKPNPTO-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate, also known by its IUPAC name methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate, is a derivative of lysine. This compound features a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the amino functionality during peptide synthesis. The molecular formula is C₁₂H₂₄N₂O₄, and it has a molecular weight of 260.33 g/mol. Its structure includes an amino acid backbone with a methyl ester, making it relevant in various synthetic and biological applications .

Peptide Synthesis:

  • Building block for peptide chains: Due to the presence of both an amino group and a carboxylic acid group, (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate serves as a valuable building block for the construction of peptide chains. The tert-butoxycarbonyl (Boc) group protects the N-terminus of the molecule during peptide synthesis, allowing for selective coupling with other amino acids. [, ]
  • Solid-phase peptide synthesis (SPPS): This technique utilizes Boc-Lys-OMe as a starting material for the synthesis of peptides on a solid support. The Boc group is selectively deprotected, enabling the formation of a peptide bond with the next amino acid in the sequence. []

Biological Studies:

  • Investigating protein-protein interactions: (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate can be employed as a probe molecule to study protein-protein interactions. By attaching a fluorescent or biotinylated group to the molecule, researchers can monitor its binding to specific proteins of interest. []
  • Studying enzyme activity: This compound can be used as a substrate for certain enzymes, allowing researchers to analyze their activity and inhibition properties. By modifying the structure of the molecule, scientists can gain insights into the enzyme's specific binding and catalytic mechanisms. []

Other Applications:

  • Chemical modification of proteins: (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate can be used to chemically modify proteins, introducing new functional groups for various purposes. This can be helpful in studying protein function, stability, and targeting specific cellular processes. []
Typical for amino acids and their derivatives:

  • Peptide Bond Formation: The Boc group protects the amino group, allowing for selective coupling with other amino acids to form peptides.
  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amino group for further reactions.
  • Radical Reactions: This compound can undergo radical reactions that involve the generation of alanyl radicals, which are useful in various synthetic pathways .

This compound has shown promise in biological contexts primarily due to its role as a building block in peptide synthesis. It is involved in creating non-proteinogenic amino acids and various bioactive peptides. Research indicates that derivatives of this compound can exhibit antimicrobial and anti-inflammatory properties, making them potential candidates for therapeutic applications .

The synthesis of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate typically involves several steps:

  • Protection of Amino Groups: The lysine derivative is reacted with tert-butoxycarbonyl anhydride to introduce the Boc protecting group.
  • Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst.
  • Purification: The product is purified through techniques like column chromatography to isolate the desired compound from unreacted materials and by-products .

(S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate finds applications in:

  • Peptide Synthesis: It serves as a key intermediate for synthesizing various peptides and proteins.
  • Pharmaceutical Development: Derivatives are explored for their potential therapeutic effects, particularly in antimicrobial and anti-inflammatory drugs.
  • Chemical Research: Utilized in studies aimed at developing new synthetic methodologies involving amino acids .

Interaction studies involving (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate reveal its reactivity with other biomolecules. For instance, it can form stable complexes with metal ions, which may influence its biological activity. Additionally, studies on its interactions with enzymes indicate that it can act as a substrate or inhibitor depending on the specific enzyme involved .

Several compounds share structural similarities with (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate. Here are some notable examples:

Compound NameStructureUnique Features
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)pentanoateC₁₂H₂₅N₂O₄Shorter carbon chain; used in similar peptide synthesis
(S)-Methyl 6-amino-2-(((benzyloxy)carbonyl)amino)hexanoateC₁₃H₁₈N₂O₄Contains a benzyloxycarbonyl group; different protective strategy
(S)-Methyl 2-amino-6-(4-bromophenyl)-6-oxohexanoateC₁₂H₁₈BrN₂O₄Incorporates a bromophenyl moiety; potential for different biological activities

These compounds illustrate variations in protective groups and side chains that can significantly affect their reactivity and biological properties, highlighting the uniqueness of (S)-Methyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate as a versatile building block in synthetic chemistry .

XLogP3

1

Sequence

X

Dates

Modify: 2023-08-19

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